5-Acetylthiophene-3-boronic acid pinacol ester
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Overview
Description
5-Acetylthiophene-3-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H17BO3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, including 5-acetylthiophene-3-boronic acid pinacol ester, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura coupling . In this process, the boronic ester transfers an organic group to a metal, such as palladium . This transfer is facilitated by the boronic ester’s ability to form stable complexes with the metal .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction enables the synthesis of a wide range of organic compounds, contributing to various downstream effects in organic synthesis and medicinal chemistry .
Pharmacokinetics
It’s known that the compound is a solid at room temperature
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, which can have diverse molecular and cellular effects depending on their structure and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylthiophene-3-boronic acid pinacol ester typically involves the reaction of 5-acetylthiophene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 5-acetylthiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Acetylthiophene-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding thiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Thiophene oxides.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
5-Acetylthiophene-3-boronic acid pinacol ester is utilized in various scientific research fields:
Chemistry: It is a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: Used in the development of bioactive compounds and molecular probes.
Industry: Employed in the production of organic electronic materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- Benzo[b]thiophene-3-boronic acid pinacol ester
- 5-Hexyl-2-thiopheneboronic acid pinacol ester
Uniqueness
5-Acetylthiophene-3-boronic acid pinacol ester is unique due to its acetyl group, which provides additional reactivity and functionalization options compared to other thiophene-based boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3S/c1-8(14)10-6-9(7-17-10)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUCDZGQETVONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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